molecular formula C7H11ClN2O B15305723 1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride

1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride

Cat. No.: B15305723
M. Wt: 174.63 g/mol
InChI Key: OAHOXBJJGWDMRQ-UHFFFAOYSA-N
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Description

1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride is a cyclopropane-containing compound known for its diverse biological activities. This compound is often used in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl) compounds. The reaction mixture is processed by removing the organic solvent at reduced pressure, dissolving the residue in dry ether, and passing gaseous hydrochloric acid through the solution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.

    Substitution: Reactions involving the substitution of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen and gaseous hydrochloric acid. The conditions often involve mild temperatures and the absence of external photosensitizers .

Major Products Formed

The major products formed from these reactions include formamides and other substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride involves its role as a photosensitizer. It generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways. These reactive oxygen species play a crucial role in the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-yn-1-yl)anilines
  • N-(penta-2,4-diyn-1-yl) compounds
  • Indole derivatives with similar functional groups

Uniqueness

1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride is unique due to its cyclopropane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research applications.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

1-amino-N-prop-2-ynylcyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-2-5-9-6(10)7(8)3-4-7;/h1H,3-5,8H2,(H,9,10);1H

InChI Key

OAHOXBJJGWDMRQ-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1(CC1)N.Cl

Origin of Product

United States

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